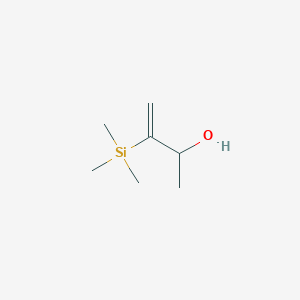

3-Trimethylsilyl-3-buten-2-OL

Descripción general

Descripción

3-Trimethylsilyl-3-buten-2-OL is an organosilicon compound with the molecular formula C7H16OSi. It is a derivative of butenol, where a trimethylsilyl group is attached to the third carbon atom. This compound is known for its utility in organic synthesis, particularly in the protection of alcohols and as an intermediate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trimethylsilyl-3-buten-2-OL typically involves the reaction of vinyltrimethylsilane with an appropriate reagent. One common method is the hydroboration-oxidation of vinyltrimethylsilane. The process involves the following steps:

Hydroboration: Vinyltrimethylsilane reacts with diborane (B2H6) to form an organoborane intermediate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3-Trimethylsilyl-3-buten-2-OL undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form saturated alcohols.

Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like hydrochloric acid (HCl) or bromine (Br2) can facilitate substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces saturated alcohols.

Substitution: Produces various substituted derivatives depending on the reagent used

Aplicaciones Científicas De Investigación

Scientific Research Applications of 3-Trimethylsilyl-3-buten-2-OL

This compound (CAS No. 66374-47-8) is an organosilicon compound with the molecular formula C7H16OSi. It is a butenol derivative featuring a trimethylsilyl group attached to the third carbon atom. This compound is valued in organic synthesis, particularly for protecting alcohols and as an intermediate in various chemical reactions.

This compound is used in various scientific research applications because it acts as a protecting group for alcohols, allowing selective reactions on other functional groups. It also serves as an intermediate in synthesizing pharmaceutical compounds, silicon-based materials, and polymers. Moreover, it is employed in synthesizing biologically active molecules for research purposes.

Chemical Reactions

This compound undergoes several chemical reactions:

- Oxidation: It can be oxidized to form ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

- Reduction: It can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like hydrochloric acid (HCl) or bromine (Br2).

This compound has biological activities and applications in organic synthesis. The compound can bind to enzymes and receptors, altering their conformation and activity, which can influence cellular signaling pathways, gene expression, and metabolic processes. The trimethylsilyl group contributes to its chemical inertness, enabling it to participate in radical reductions and hydrosilylation reactions. Studies show it can modulate key signaling molecules within cells, enhancing metabolic activity at lower doses while potentially exerting cytotoxic effects at higher concentrations.

Case Studies

- Metabolic Pathway Analysis: A study on liver cells indicated that this compound could enhance glycolytic flux, leading to increased ATP production under specific conditions, highlighting its role in modulating energy metabolism through enzyme interactions.

- Toxicological Assessment: Research found that exposure to high concentrations of the compound could cause cellular stress responses, leading to apoptosis in certain cell lines, underscoring the importance of dosage in determining biological outcomes.

Pharmacokinetics

Mecanismo De Acción

The mechanism of action of 3-Trimethylsilyl-3-buten-2-OL primarily involves its role as a protecting group. The trimethylsilyl group stabilizes the molecule by preventing unwanted reactions at the hydroxyl group. This allows for selective reactions at other sites of the molecule. The trimethylsilyl group can be removed under mild acidic conditions, regenerating the free alcohol .

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-3-buten-2-ol: Similar structure but lacks the trimethylsilyl group.

3-Buten-2-ol: Similar backbone but without the trimethylsilyl group.

3-Trimethylsilyl-3-buten-1-ol: Similar compound with the trimethylsilyl group attached to a different carbon.

Uniqueness

3-Trimethylsilyl-3-buten-2-OL is unique due to the presence of the trimethylsilyl group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and other applications .

Actividad Biológica

3-Trimethylsilyl-3-buten-2-OL (CAS No. 66374-47-8) is a silane derivative that has garnered attention for its unique biological activities and applications in organic synthesis. This article presents a detailed examination of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

this compound contains a trimethylsilyl group, which enhances its volatility and stability, making it useful in various chemical reactions and analyses. The presence of this group allows the compound to act as a temporary protecting agent in organic synthesis, facilitating the formation of intermediates such as vinyltrimethylsilane.

Mechanism of Action

The biological activity of this compound is primarily mediated through its interaction with specific biomolecules. It can bind to enzymes and receptors, altering their conformation and activity. This binding can influence cellular signaling pathways, gene expression, and metabolic processes. The compound's trimethylsilyl group contributes to its chemical inertness, allowing it to participate in radical reductions and hydrosilylation reactions.

Biological Activity

Cellular Effects

Research indicates that this compound can modulate key signaling molecules within cells. For instance, it has been shown to enhance metabolic activity at lower doses while potentially exerting cytotoxic effects at higher concentrations. The compound's effects on cellular metabolism are significant, as it can influence the levels of various metabolites through interactions with metabolic pathways.

Dosage Effects in Animal Models

In animal studies, varying dosages of this compound have demonstrated diverse effects on physiological functions. Lower doses are associated with beneficial outcomes such as improved cellular function and metabolic rates, while higher doses may lead to adverse effects like toxicity or disruption of normal cellular processes.

Case Studies

-

Metabolic Pathway Analysis

A study investigated the impact of this compound on metabolic pathways in liver cells. Results indicated that the compound could enhance glycolytic flux, leading to increased ATP production under specific conditions. The study highlighted the compound's role in modulating energy metabolism through enzyme interactions. -

Toxicological Assessment

Another case study focused on the toxicological properties of this compound. It was found that exposure to high concentrations could cause cellular stress responses, leading to apoptosis in certain cell lines. This underscores the importance of dosage in determining the biological outcomes associated with this compound.

Biochemical Pathways

The compound participates in various biochemical pathways:

| Pathway | Description |

|---|---|

| Glycolysis | Enhances glycolytic activity leading to increased ATP production |

| Fatty Acid Metabolism | Modulates fatty acid synthesis and oxidation processes |

| Signal Transduction | Influences key signaling pathways affecting gene expression |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its trimethylsilyl group increases its volatility and potential bioavailability. Its distribution within tissues is facilitated by specific transport mechanisms that allow for effective localization within cellular compartments.

Propiedades

IUPAC Name |

3-trimethylsilylbut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16OSi/c1-6(8)7(2)9(3,4)5/h6,8H,2H2,1,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXHBOQWMCKXBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=C)[Si](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450349 | |

| Record name | 3-Buten-2-ol, 3-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66374-47-8 | |

| Record name | 3-Buten-2-ol, 3-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.